
o-Chloramine T
Übersicht
Beschreibung
Chloramine-T is an organic compound with the formula CH3C6H4SO2NClNa . It is known in both anhydrous salt and trihydrate forms, both of which are white powders . It is used as a reagent in organic synthesis and is commonly used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles . It is inexpensive, has low toxicity, and acts as a mild oxidizing agent .
Synthesis Analysis
Chloramine-T is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite, with the latter being produced in situ from sodium hydroxide and chlorine (Cl2) .Molecular Structure Analysis
The molecular structure of Chloramine-T is C7H7ClNO2S . The structure of Chloramine-T is similar to that of sodium hypochlorite .Chemical Reactions Analysis
Chloramine-T contains active (electrophilic) chlorine. Its reactivity is similar to that of sodium hypochlorite . It is a strong oxidant and can oxidize hydrogen sulfide to sulfur and mustard gas to yield a harmless crystalline sulfimide . It converts iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .Physical And Chemical Properties Analysis
Chloramine-T has a molar mass of 227.64 g/mol for the anhydrous form and 281.69 g/mol for the trihydrate form . It appears as a white powder and has a density of 1.4 g/cm3 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Benzoylisoxazolines
o-Chloramine T is used as a base in the synthesis of 3-benzoylisoxazolines. This process involves reacting alkenes with various α-nitroketones. The scope of α-nitroketones and alkenes is extensive, including different alkenes and alkynes to form various isoxazolines and isoxazoles .
Biological and Pharmacological Activities
Isoxazoline derivatives, which can be synthesized using o-Chloramine T, have been demonstrated to exhibit a variety of biological and pharmacological activities. These include antithrombotic effects, insect growth regulation, immunopotentiation, and anticancer activities .
Organic Synthesis
In organic synthesis, isoxazolines are useful intermediates. They can be converted into different critical synthetic units, such as β-hydroxy ketones, γ-amino alcohols, α,β-unsaturated ketones, and β-hydroxy nitriles .
Synthesis of Nitrogen-Chlorine Compounds
Nitrogen-chlorine compounds and their derivatives are important heterocyclic motifs. They exhibit a wide range of synthetic and pharmaceutical applications, such as N-chlorinating agents, analytical reagents, disinfectants, antipathogens, and intermediates in the preparation of drugs, polymers, and natural products synthesis .
Healthcare Applications
Due to the lytic nature of N–Cl compounds in destroying pathogens such as bacteria, viruses, and fungi, these compounds play a pivotal role in hospital infection control and management .
Liquid Chromatographic Analysis
A liquid chromatographic (LC) method capable of direct, simultaneous analysis of chloramine-T and its primary degradation product, ρ-toluenesulfonamide (ρ-TSA), in water has been described .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
o-Chloramine T, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide used as a mild disinfectant . It is primarily targeted towards bacteria and other microorganisms, acting as an antibacterial agent .
Mode of Action
The mode of action of o-Chloramine T involves the release of active chlorine when it decomposes in water . This active chlorine acts as a biocide, effectively killing bacteria and other microorganisms . The compound’s reactivity is similar to that of sodium hypochlorite .
Biochemical Pathways
o-Chloramine T affects the oxidative stress biomarkers and liver biochemistry of certain organisms . It has been observed to cause changes in cytokine levels, specifically TGF-β and IL-13, and hydroxyproline content . These changes can modify aminotransferase and lactate dehydrogenase activity and lactate and pyruvate levels, causing increased enzyme activity due to oxidative stress .
Result of Action
The molecular and cellular effects of o-Chloramine T’s action primarily involve the destruction of bacteria and other microorganisms. This is achieved through the release of active chlorine, which acts as a biocide . In addition, o-Chloramine T can cause changes in oxidative stress biomarkers and liver biochemistry, leading to increased enzyme activity due to oxidative stress .
Action Environment
The action, efficacy, and stability of o-Chloramine T can be influenced by environmental factors. , which could impact its effectiveness in certain environments. Furthermore, the reaction of chlorine and ammonia can form different species of chloramine, with the ratio at which these two substances are fed determining the species produced . This could potentially influence the action and efficacy of o-Chloramine T.
Eigenschaften
IUPAC Name |
sodium;chloro-(2-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClNO2S.Na/c1-6-4-2-3-5-7(6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGZYMMLBPFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[N-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Chloramine T | |
CAS RN |
110076-44-3 | |
| Record name | o-Chloramine T | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




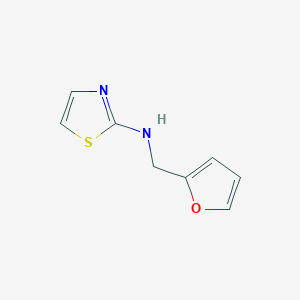
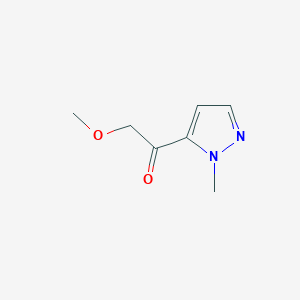

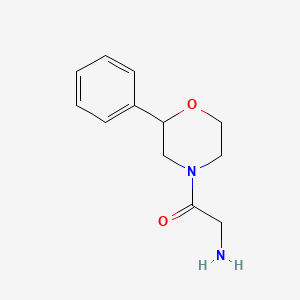
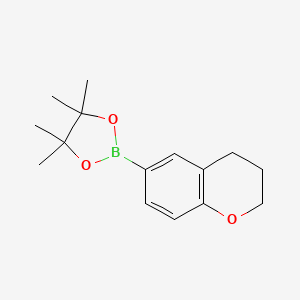
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
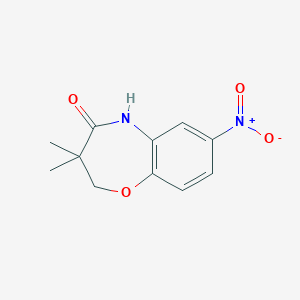
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)
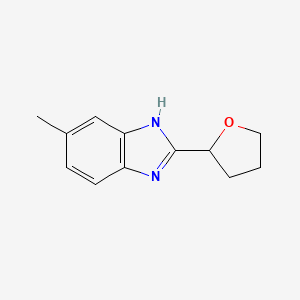
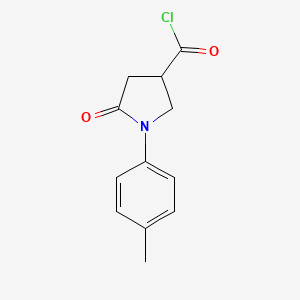
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)

![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)